molecular formula C24H29ClO8 B1421997 (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol CAS No. 1279691-36-9

(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol

Cat. No. B1421997
CAS RN: 1279691-36-9
M. Wt: 480.9 g/mol
InChI Key: YIVKIDWTTVMRBY-JZTXWIGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C24H29ClO8 and its molecular weight is 480.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methoxy Empagliflozin: A Comprehensive Analysis of Scientific Research Applications

Anticancer Potential: Empagliflozin has shown promise as an anticancer agent. Studies like those by Kuang et al. have demonstrated the inhibitory effects of similar drugs on renal cell carcinoma by inducing G1 phase arrest in cancer cells . This suggests that Methoxy empagliflozin could also be explored for its potential anticancer properties.

Analytical Chemistry: In analytical chemistry, stability-indicating HPLC methods have been developed for the estimation of empagliflozin in drug and tablet forms . Methoxy empagliflozin could be analyzed using similar techniques to ensure its stability and efficacy.

Diabetes Treatment: Empagliflozin is primarily used to treat type 2 diabetes . As a derivative, Methoxy empagliflozin may also be utilized in diabetes management, potentially offering an alternative with different pharmacokinetic properties.

Cardiovascular Health: Research indicates that empagliflozin can reduce hospitalizations for heart failure and deaths from cardiovascular causes . Methoxy empagliflozin might share these benefits, contributing to better cardiovascular health outcomes.

Renal Protection: Empagliflozin treatment has been associated with a reduced incidence of renal events, including death from renal causes and the risk of end-stage renal failure . Methoxy empagliflozin could offer similar renal protective effects.

Drug Safety and Tolerability: Empagliflozin is considered a well-tolerated and safe drug . Research into Methoxy empagliflozin could focus on its safety profile, aiming to provide a secure option for patients.

Mechanism of Action

Target of Action

Methoxy empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) found primarily in the kidney . SGLT2 is responsible for the reabsorption of glucose from the renal tubules back into the bloodstream . By inhibiting SGLT2, Methoxy empagliflozin reduces this reabsorption, leading to increased urinary glucose excretion .

Mode of Action

Methoxy empagliflozin interacts with its target, SGLT2, by competitively inhibiting the transporter . This inhibition prevents glucose from being reabsorbed from the kidney tubules, resulting in the excretion of glucose in the urine . This leads to a decrease in blood glucose levels, independent of insulin .

Biochemical Pathways

Methoxy empagliflozin affects several biochemical pathways. It has been shown to improve the metabolism of various substances, particularly promoting the branched-chain amino acid metabolism of diabetic hearts by up-regulating PP2Cm . Furthermore, Methoxy empagliflozin can affect the mTOR/p-ULK1 signaling pathway by reducing the concentration of branched-chain amino acids in diabetic hearts . It also has significant inhibitory effects on certain types of tumor cells, such as inhibition of proliferation, migration, and induction of apoptosis .

Pharmacokinetics

Following single and multiple oral doses, Methoxy empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . Increases in exposure are dose-proportional and steady state is reached after day 6 . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .

Result of Action

The molecular and cellular effects of Methoxy empagliflozin’s action are diverse. It has been shown to reduce myocardial fibrosis and inhibit the TGF-β1/Smad3 fibrotic pathway . It also improves myocardial strain, reduces cardiac fibrosis, and reduces pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin . Additionally, it has been shown to attenuate diabetic cardiomyopathy-related myocardial injury by promoting the catabolism of branched-chain amino acids and inhibiting mTOR/p-ULK1 to enhance autophagy .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKIDWTTVMRBY-JZTXWIGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

CAS RN

1279691-36-9, 915095-96-4
Record name Methyl 1-C-(4-chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-alpha-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279691369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R,4S,5S,6R)-2-(4-CHLORO-3-(4-(((S)-TETRAHYDROFURAN-3-YL)OXY)BENZYL)PHENYL)-6-(HYDROXYMETHYL)-2-METHOXYTETRAHYDRO-2H-PYRAN-3,4,5-TRIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-.ALPHA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE3CY4NYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.